1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a 4-methoxybenzyl group and a cyano group at the 4-position
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile typically involves the condensation of 4-methoxybenzyl hydrazine with ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of pyrazole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides, esters, or other derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)-1H-indole-4-carbaldehyde: This compound also features a 4-methoxybenzyl group but has an indole ring instead of a pyrazole ring.
1-(4-Methoxybenzyl)piperazine: This compound contains a piperazine ring and is used as a pharmaceutical intermediate.
Properties
Molecular Formula |
C12H11N3O |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H11N3O/c1-16-12-4-2-10(3-5-12)8-15-9-11(6-13)7-14-15/h2-5,7,9H,8H2,1H3 |
InChI Key |
WBLQVCBIBKNSHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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